Cas no 2703772-06-7 (6-Amino-3,4-difluoro-2-methylphenol)

6-Amino-3,4-difluoro-2-methylphenol is a fluorinated aromatic compound featuring both amino and hydroxyl functional groups, making it a versatile intermediate in organic synthesis and pharmaceutical applications. The presence of fluorine atoms enhances its reactivity and stability, while the methyl substitution contributes to steric effects, influencing selectivity in coupling reactions. This compound is particularly valuable in the development of agrochemicals, pharmaceuticals, and specialty materials due to its ability to act as a building block for more complex structures. Its unique substitution pattern allows for precise modifications, enabling tailored physicochemical properties in target molecules. Suitable for research and industrial-scale applications requiring high-purity intermediates.
6-Amino-3,4-difluoro-2-methylphenol structure
2703772-06-7 structure
Product Name:6-Amino-3,4-difluoro-2-methylphenol
CAS No:2703772-06-7
MF:C7H7F2NO
MW:159.133388757706
CID:6304649
PubChem ID:165943943
Update Time:2025-05-19

6-Amino-3,4-difluoro-2-methylphenol Chemical and Physical Properties

Names and Identifiers

    • 2703772-06-7
    • 6-amino-3,4-difluoro-2-methylphenol
    • EN300-37083951
    • 6-Amino-3,4-difluoro-2-methylphenol
    • Inchi: 1S/C7H7F2NO/c1-3-6(9)4(8)2-5(10)7(3)11/h2,11H,10H2,1H3
    • InChI Key: JDSKAXFNVQBDHO-UHFFFAOYSA-N
    • SMILES: FC1=C(C=C(C(=C1C)O)N)F

Computed Properties

  • Exact Mass: 159.04957017g/mol
  • Monoisotopic Mass: 159.04957017g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 144
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 46.2Ų

6-Amino-3,4-difluoro-2-methylphenol Pricemore >>

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Additional information on 6-Amino-3,4-difluoro-2-methylphenol

6-Amino-3,4-Difluoro-2-Methylphenol: A Comprehensive Overview

6-Amino-3,4-difluoro-2-methylphenol, also known by its CAS number 2703772-06-7, is a versatile compound with significant applications in various fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes an amino group (-NH₂) at the 6th position, two fluorine atoms at the 3rd and 4th positions, and a methyl group (-CH₃) at the 2nd position on a phenolic ring. The combination of these substituents imparts distinctive chemical properties, making it a valuable molecule for research and development.

The synthesis of 6-amino-3,4-difluoro-2-methylphenol involves a series of carefully designed chemical reactions. Recent advancements in synthetic methodologies have enabled the efficient production of this compound with high purity. Researchers have explored various routes, including nucleophilic aromatic substitution and coupling reactions, to optimize the synthesis process. These methods not only enhance yield but also reduce the environmental impact associated with traditional synthetic approaches.

6-Amino-3,4-difluoro-2-methylphenol has garnered significant attention in the pharmaceutical industry due to its potential as a building block for drug development. The presence of an amino group allows for further functionalization, enabling the creation of bioactive compounds with diverse therapeutic applications. For instance, derivatives of this compound have been investigated for their anti-inflammatory and antioxidant properties. Recent studies have demonstrated that certain analogs exhibit potent activity against inflammatory diseases, suggesting their potential as novel therapeutic agents.

In addition to its pharmaceutical applications, 6-amino-3,4-difluoro-2-methylphenol has found utility in materials science. Its unique electronic properties make it a promising candidate for use in organic electronics. Researchers have explored its application as a dopant in organic semiconductors, where it enhances charge transport properties. These findings highlight the compound's potential in advancing next-generation electronic devices.

The physicochemical properties of 6-amino-3,4-difluoro-2-methylphenol are well-documented. It is a white crystalline solid with a melting point of approximately 155°C and a boiling point around 300°C under standard conditions. The compound is sparingly soluble in water but exhibits good solubility in organic solvents such as dichloromethane and ethyl acetate. These properties make it suitable for various chemical transformations and analytical techniques.

The stability of 6-amino-3,4-difluoro-2-methylphenol under different conditions has been extensively studied. It is relatively stable under ambient conditions but may undergo degradation upon prolonged exposure to light or strong oxidizing agents. Researchers have developed methods to stabilize the compound during storage and transportation, ensuring its integrity for downstream applications.

In recent years, there has been growing interest in exploring the environmental fate of 6-amino-3,4-difluoro-2-methylphenol. Studies have shown that the compound undergoes biodegradation under aerobic conditions, with microbial communities playing a key role in its breakdown. This knowledge is crucial for assessing its environmental impact and developing strategies to minimize ecological risks associated with its use.

The safety profile of 6-amino-3,4-difluoro-2-methylphenol has also been evaluated through acute and chronic toxicity studies. Results indicate that the compound exhibits low toxicity when administered at recommended doses. However, prolonged exposure or high concentrations may lead to adverse effects on cellular function. These findings underscore the importance of handling the compound with appropriate safety precautions in industrial and laboratory settings.

6-Amino-3,4-difluoro-2-methylphenol continues to be a focal point for interdisciplinary research across academia and industry. Its structural versatility and unique chemical properties make it an invaluable tool for advancing scientific knowledge and technological innovations. As research progresses, new applications and insights into this compound are expected to emerge, further solidifying its role as a key molecule in modern chemistry.

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